4-(4-Methoxyphenyl)-2-methylphenol
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Overview
Description
4-(4-Methoxyphenyl)-2-methylphenol is an organic compound with a complex aromatic structure It is characterized by the presence of a methoxy group (-OCH₃) attached to the phenyl ring and a methyl group (-CH₃) attached to the phenol ring
Mechanism of Action
Target of Action
For instance, compounds with a similar structure, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Mode of Action
For example, 4-Methoxyamphetamine, a serotonergic drug of the amphetamine class, acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects .
Biochemical Pathways
For instance, benzimidazole derivatives have been found to suppress oxidative stress and inflammatory markers, suggesting a possible mechanism of action through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Pharmacokinetics
For instance, a study on N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its derivatives found that all tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations .
Result of Action
For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
For instance, the herbicidal activity of certain ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation was tested under greenhouse conditions .
Biochemical Analysis
Biochemical Properties
It is known that 4-methoxyphenol, a related compound, is used as a polymerization inhibitor in organic chemistry . It can be produced from p-benzoquinone and methanol via a free radical reaction .
Cellular Effects
The cellular effects of 4-(4-Methoxyphenyl)-2-methylphenol are not well-documented. Related compounds such as 4-methoxyphenol have been shown to have effects on cellular processes. For example, 4-methoxyphenol has been found to enhance O-GlcNAcylation on mitochondrial proteins, contributing to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-studied. Related compounds such as 4-methoxyphenol have been shown to interact with biomolecules. For instance, 4-methoxyphenol is used in organic chemistry as a polymerisation inhibitor .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Related compounds such as 4-methoxyphenol have been studied. For example, 4-methoxyphenol has been found to have a melting point of 52.5 °C and a boiling point of 243 °C .
Metabolic Pathways
Related compounds such as 4-methoxyphenylacetic acid have been found to be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Related compounds such as 4-methoxyphenol have been studied. For example, 4-methoxyphenol has been found to have a density of 1.55 g/cm3 .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Related compounds such as 4-methoxyphenol have been studied. For example, 4-methoxyphenol has been found to enhance O-GlcNAcylation on mitochondrial proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with methyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs in a solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes to enhance yield and efficiency. For example, the Suzuki-Miyaura coupling reaction, which uses palladium catalysts, is employed to form carbon-carbon bonds between aryl halides and boronic acids . This method is favored for its scalability and high yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
4-(4-Methoxyphenyl)-2-methylphenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Shares the methoxy group but lacks the methyl group on the phenol ring.
2-Methylphenol: Contains the methyl group but lacks the methoxy group.
4-Methoxyphenyl isothiocyanate: Similar structure but with an isothiocyanate group instead of a hydroxyl group.
Uniqueness
4-(4-Methoxyphenyl)-2-methylphenol is unique due to the combination of both methoxy and methyl groups on the phenol ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-methylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-9-12(5-8-14(10)15)11-3-6-13(16-2)7-4-11/h3-9,15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKSFBWFAHYWAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541989 |
Source
|
Record name | 4'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103594-29-2 |
Source
|
Record name | 4'-Methoxy-3-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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